Product packaging for 4-Bromo-3,6-dichloro-1H-indazole(Cat. No.:CAS No. 887568-33-4)

4-Bromo-3,6-dichloro-1H-indazole

Cat. No.: B3294869
CAS No.: 887568-33-4
M. Wt: 265.92 g/mol
InChI Key: PWDYCKSNUODWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Broader Field of Indazole Chemistry

The study of 4-Bromo-3,6-dichloro-1H-indazole is deeply rooted in the extensive and continually evolving chemistry of its parent scaffold, indazole.

First described by Emil Fischer, indazole, also known as benzopyrazole, is an aromatic heterocyclic compound resulting from the fusion of a benzene (B151609) ring with a pyrazole (B372694) ring. uni.lu The initial systematic investigation into this heterocycle began in the early 20th century. sigmaaldrich.com While the indazole ring system is uncommon in nature, a vast number of synthetic derivatives have been prepared, demonstrating significant pharmacological potential. google.comnih.gov This has established the indazole scaffold as a crucial building block in organic synthesis and medicinal chemistry. google.comchemrxiv.org Its utility is highlighted by its presence in a variety of marketed drugs, including the anti-emetic Granisetron and the non-steroidal anti-inflammatory drug (NSAID) Benzydamine. uni.lu The development of efficient synthetic routes to construct and functionalize the indazole core remains an active area of research, driven by the quest for new therapeutic agents. nih.govsemanticscholar.org

Indazole is a bicyclic, ten-π-electron aromatic system. sigmaaldrich.com A key characteristic of N-unsubstituted indazoles is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. uni.lu This results in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov

TautomerStabilityStructural Note
1H-Indazole More thermodynamically stableThe benzenoid form, which predominates in most conditions. nih.govsigmaaldrich.com
2H-Indazole Less thermodynamically stableThe quinonoid form; kinetically favored in some reactions. sigmaaldrich.com

The 1H-tautomer is generally more stable and is the predominant form. nih.govsigmaaldrich.com However, both tautomers are significant in drug development, and the regioselectivity of N-substitution can be controlled by the reaction conditions. sigmaaldrich.com A third tautomer, 3H-indazole, is not aromatic and is far less common. nih.gov The numbering of the indazole ring begins at the proton-bearing nitrogen in the 1H-tautomer. chemicalbook.com

Significance of Halogenated Indazole Derivatives in Chemical and Medicinal Research

The introduction of halogen atoms onto the indazole scaffold is a critical strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can enhance its binding affinity to biological targets. google.com

Halogenated indazoles are highly valuable as synthetic intermediates. The halogen atoms serve as versatile handles for further molecular elaboration, most notably through metal-catalyzed cross-coupling reactions like the Suzuki or Heck reactions. nih.gov This allows for the construction of complex molecular architectures from a relatively simple starting block.

The strategic placement of halogens is evident in the synthesis of numerous potent pharmaceutical agents. For example, halogenated indazoles are key precursors for kinase inhibitors like Pazopanib and the anti-cancer drug Niraparib. Research has shown that derivatives such as 4-bromo-1H-indazoles can act as inhibitors of the bacterial cell division protein FtsZ, demonstrating potential as antibacterial agents. Furthermore, a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, is a crucial intermediate in the synthesis of Lenacapavir, a potent inhibitor of the HIV-1 capsid. chemrxiv.orgsemanticscholar.org

Current Research Landscape and Rationale for Focused Investigation on this compound

The specific compound This compound is a subject of interest primarily for its role as a versatile intermediate in the synthesis of pharmacologically active molecules. The rationale for its investigation is based on its unique pattern of polyhalogenation, which offers multiple, distinct reaction sites for synthetic diversification.

The table below outlines the key properties of this compound.

PropertyData
Molecular Formula C₇H₃BrCl₂N₂
Molecular Weight 265.92 g/mol
Appearance Solid
Key Structural Features 1H-indazole core, Bromine at C4, Chlorine at C3, Chlorine at C6

The current research landscape positions this compound as a valuable building block for drug discovery, particularly in the area of oncology. Its utility has been demonstrated in patents for the preparation of novel indazole derivatives that function as kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. nih.gov The presence of three different halogen atoms at specific positions on the indazole ring allows for regioselective functionalization, enabling the systematic development of libraries of compounds to explore structure-activity relationships (SAR) and optimize potency and selectivity for specific kinase targets. The investigation into this and similar halogenated indazoles is therefore driven by the need for advanced, customizable intermediates to accelerate the discovery of next-generation targeted therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrCl2N2 B3294869 4-Bromo-3,6-dichloro-1H-indazole CAS No. 887568-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,6-dichloro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2N2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDYCKSNUODWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 3,6 Dichloro 1h Indazole

Classical and Multi-step Synthetic Routes to Halogenated Indazoles

Traditional methods for synthesizing halogenated indazoles often rely on multi-step sequences that involve the careful construction of a substituted benzene (B151609) ring precursor, followed by the formation of the pyrazole (B372694) ring. chemicalbook.commdpi.com These routes, while sometimes lengthy, provide robust and scalable access to specifically substituted indazoles.

The foundation of many classical indazole syntheses is the preparation of a suitably functionalized aromatic precursor. Typically, this involves starting with a simple substituted aniline (B41778) or benzonitrile (B105546) and introducing the required halogen atoms through electrophilic aromatic substitution before the indazole ring is formed. mdpi.com

For instance, a multi-step synthesis for a related compound, 4-bromo-6-chloro-1H-indazole, begins with 2-fluoroaniline. The synthesis proceeds through a series of functionalization steps:

Chlorination: The precursor is first chlorinated using N-chlorosuccinimide (NCS).

Bromination: Subsequently, N-bromosuccinimide (NBS) is used to introduce a bromine atom.

Diazotization and Formylation: The resulting 2-bromo-4-chloro-6-fluoroaniline (B70090) undergoes diazotization followed by a reaction with formaldoxime (B1209246) to yield a benzaldehyde (B42025) intermediate.

A similar strategy is employed in the practical, large-scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key fragment for the anti-HIV agent Lenacapavir, which starts from the inexpensive 2,6-dichlorobenzonitrile. mdpi.comchemrxiv.org This precursor is first regioselectively brominated before undergoing cyclization. mdpi.com These methods highlight a common strategy: controlling the final substitution pattern of the indazole by first controlling the substitution on the acyclic or monocyclic precursor.

Direct halogenation of a pre-formed indazole ring is another crucial strategy. The challenge lies in controlling the position of halogenation (regioselectivity), as the indazole ring has several reactive C-H bonds. nih.govnih.gov Research has shown that N-halosuccinimides (NCS for chlorination and NBS for bromination) are effective reagents for these transformations, often under metal-free conditions. nih.govrsc.org

The regioselectivity is highly dependent on the reaction conditions and the substituents already present on the indazole ring. For example, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using NBS. nih.gov The presence of an electron-withdrawing group at the C4 position helps direct the incoming bromine to the C7 position. researchgate.net Furthermore, by adjusting the stoichiometry of the halogenating agent, multiple halogenations can be achieved. Using two equivalents of NBS can lead to 5,7-dibrominated products. nih.gov

Fine-tuning the reaction conditions, such as solvent and temperature, allows for the selective synthesis of mono-, di-, or even tri-halogenated indazoles. nih.govsemanticscholar.org This approach avoids the need for a metal catalyst and often uses environmentally benign solvents, making it a "green" methodology. nih.govrsc.org

Reagent(s)SubstrateKey Condition(s)Product(s)YieldCitation(s)
NBS4-Sulfonamide-1H-indazoleDMF, rt, 16h7-Bromo-4-sulfonamide-1H-indazole85% nih.gov
NBS (2 equiv.)4-Sulfonamide-1H-indazoleDMF, rt, 16h5,7-Dibromo-4-sulfonamide-1H-indazole88% nih.gov
NCS2-Phenyl-2H-indazoleEtOH, 50 °C, 2h3-Chloro-2-phenyl-2H-indazole95% nih.govsemanticscholar.org
NBS2-Phenyl-2H-indazoleEtOH, 50 °C, 2h3-Bromo-2-phenyl-2H-indazole98% rsc.orgsemanticscholar.org
NBS (2.2 equiv.)2-Phenyl-2H-indazoleEtOH, 50 °C, 6h3,7-Dibromo-2-phenyl-2H-indazole70% researchgate.net

Annulation, the formation of a new ring onto a molecule through two new bonds, is the core process of indazole synthesis. scripps.edu Classical cyclization methods are the final and key steps in many multi-step syntheses.

Common cyclization strategies include:

Reaction with Hydrazine (B178648): This is one of the most fundamental methods. Precursors such as 2-halobenzonitriles or 2-halobenzaldehydes are cyclized using hydrazine hydrate (B1144303). chemicalbook.com For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile (B3239784) is achieved by heating with hydrazine hydrate in a suitable solvent. mdpi.com

Diazotization-Cyclization: This method typically starts from o-toluidine (B26562) or related aniline derivatives. The aniline is converted to a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring. chemicalbook.com This protocol has also been applied to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.comorganic-chemistry.org

[3+2] Cycloaddition: This modern classical approach involves the reaction of an aryne with a 1,3-dipole, such as a diazo compound or a hydrazone, to construct the five-membered pyrazole ring. organic-chemistry.org This method provides a direct route to a wide range of substituted indazoles under mild conditions. organic-chemistry.org

Modern Catalytic Approaches in Indazole Synthesis

To improve efficiency, selectivity, and substrate scope, modern synthetic chemistry has increasingly turned to catalytic methods. These approaches often offer milder reaction conditions and greater functional group tolerance compared to classical routes. rasayanjournal.co.innih.gov

Transition metals, particularly palladium and copper, are powerful tools for C-C and C-N bond formation in the synthesis and functionalization of indazoles. researchgate.netrasayanjournal.co.in

Palladium-Catalyzed Reactions: The Suzuki-Miyaura cross-coupling is a prominent method for functionalizing halogenated indazoles. researchgate.net For instance, 7-bromo-4-substituted-1H-indazoles can be coupled with various boronic acids in the presence of a palladium catalyst to generate a diverse library of C7-arylated indazoles. nih.gov Similarly, Suzuki coupling reactions are used to functionalize the C3 and C6 positions of the indazole core, as demonstrated in the synthesis of complex indazole derivatives with potential anti-cancer activity. mdpi.comrsc.org

Copper-Catalyzed Reactions: Copper catalysts are effective for forming the indazole ring itself. One novel method involves a copper-catalyzed tandem reaction of 2-bromoaryl oxime acetates with amines. consensus.app This process is triggered by an Ullmann-type C-N coupling, followed by an intramolecular cyclization to form the N-N bond of the indazole ring, providing good to excellent yields under mild conditions. consensus.appacs.org

Reaction TypeCatalyst/ReagentsSubstratesProductYieldCitation(s)
Suzuki-Miyaura CouplingPd(dppf)Cl₂, Cs₂CO₃6-Bromo-3-iodo-1H-indazole + Styryl boronic acid ester(E)-6-Bromo-3-styryl-1H-indazole76.3% rsc.org
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃7-Bromo-4-sulfonamide-1H-indazole + Phenylboronic acid7-Phenyl-4-sulfonamide-1H-indazole87% nih.gov
Ullmann-Type CyclizationCuI, K₃PO₄2-Bromoaryl oxime acetate (B1210297) + Arylamine1-Aryl-1H-indazoleup to 94% consensus.app

Growing interest in sustainable chemistry has spurred the development of metal-free and organocatalytic synthetic methods. nih.govorganic-chemistry.org These approaches avoid the cost and potential toxicity associated with residual transition metals.

Notable metal-free strategies include:

Direct C-H Halogenation: As discussed previously, the direct halogenation of 2H-indazoles using N-halosuccinimides (NBS, NCS) is an efficient, metal-free process. nih.govrsc.org This reaction proceeds under mild conditions and offers high regioselectivity, making it a powerful tool for late-stage functionalization. nih.govsemanticscholar.org

Aerobic Oxidative C-N Coupling: A transition-metal-free method has been developed for the synthesis of 1H-indazoles from readily available hydrazones. nih.gov This procedure uses TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) as an organocatalyst, a basic additive, and molecular oxygen as the terminal oxidant, demonstrating excellent reactivity and broad functional group tolerance. nih.gov

Photocatalysis: Visible light-mediated reactions using organic photocatalysts provide another sustainable pathway. The arylation of 2H-indazole derivatives has been achieved using 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) as an organophotocatalyst. nih.govresearchgate.net This method uses anilines as a safe and easy-to-handle source of aryl groups and proceeds under simple, mild conditions. nih.gov

Sustainable and Green Chemistry Principles in Indazole Synthesis

The paradigm of green chemistry, which advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, is increasingly influencing the synthesis of heterocyclic compounds like indazoles. youtube.comnih.gov Key principles of green chemistry are being actively applied to the synthesis of halogenated indazoles, aiming for more environmentally benign and efficient methodologies. rsc.orgnih.gov

One of the primary tenets of green chemistry is waste prevention , which is addressed by developing high-yield reactions with excellent atom economy. youtube.comnih.gov For instance, metal-free direct C-H halogenation methods for 2H-indazoles have been developed, which not only avoid the use of toxic metal catalysts but also proceed with high selectivity, thereby minimizing the formation of unwanted byproducts. rsc.orgnih.gov These reactions can often be performed in environmentally friendly solvents such as water, further enhancing their green credentials. rsc.orgnih.gov

The principle of designing safer chemicals and less hazardous chemical synthesis is also at the forefront of modern indazole synthesis. youtube.comnih.gov Researchers are moving away from hazardous reagents like bromine (Br₂) and exploring safer alternatives like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for halogenation steps. rsc.orgnih.gov Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, aligns with the principle of reducing derivatives , as it minimizes the need for isolating and purifying intermediates, thus saving on solvents and energy. nih.govorganic-chemistry.org

The use of renewable feedstocks and catalysis are also pivotal in the green synthesis of indazoles. While direct synthesis of 4-bromo-3,6-dichloro-1H-indazole from renewable sources is still an area of active research, the use of efficient and recyclable catalysts, such as copper oxide nanoparticles, for the synthesis of the indazole core represents a significant step forward. nih.gov These catalysts can often be used in small quantities and recovered and reused multiple times, which adheres to the principles of catalysis and atom economy. nih.gov

Control of Regioselectivity and Tautomeric Preference in Halogenated Indazole Synthesis

The synthesis of specifically substituted indazoles like this compound is complicated by the inherent reactivity of the indazole ring system, which can lead to a mixture of regioisomers and tautomers. The precise control over the placement of substituents and the dominant tautomeric form is therefore a critical challenge for synthetic chemists.

Regioselectivity:

The indazole ring has multiple positions susceptible to electrophilic substitution, making regioselective halogenation a significant hurdle. The development of metal-free halogenation methods for 2H-indazoles has shown remarkable success in achieving high regioselectivity. rsc.orgnih.gov By carefully selecting the halogenating agent (e.g., NBS or NCS) and optimizing reaction conditions such as solvent and temperature, it is possible to direct the halogenation to specific positions on the indazole core. rsc.orgnih.gov For instance, the halogenation of 2-substituted indazoles can be fine-tuned to yield mono-, di-, or even tri-halogenated products with high selectivity. rsc.orgnih.gov

The nature of the substituent at the N-2 position can also influence the regioselectivity of further substitutions. For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the drug Lenacapavir, involves a highly regioselective bromination step. semanticscholar.org This highlights the importance of substrate control in directing the outcome of the reaction.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in the regioselective introduction of aryl or other functional groups onto a pre-halogenated indazole scaffold. rsc.org This allows for the construction of complex indazole derivatives from simpler, selectively halogenated precursors.

Tautomeric Preference:

Indazole exists in two main tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole. beilstein-journals.orgresearchgate.net The position of the proton on the pyrazole ring can significantly impact the molecule's properties and reactivity. In the synthesis of N-substituted indazoles, the alkylation or acylation of the indazole nitrogen can lead to a mixture of N-1 and N-2 substituted products.

The choice of base, solvent, and electrophile can influence the ratio of these two isomers. For example, using sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for achieving N-1 selective alkylation of indazoles. nih.gov Conversely, certain substituents on the indazole ring can favor the formation of the N-2 regioisomer. nih.gov

In some cases, the initial kinetic product of N-alkylation may not be the most stable thermodynamic product. It has been demonstrated that regioselective N-alkylation can be achieved through an equilibration process that favors the formation of the more stable N-1 substituted indazole. nih.gov Understanding and controlling the factors that govern this tautomeric equilibrium are crucial for the synthesis of a single, desired isomer.

Chemical Reactivity and Derivatization of 4 Bromo 3,6 Dichloro 1h Indazole

Reactions Involving Halogen Substituents (Bromine and Chlorine)

The presence of both bromine and chlorine atoms on the indazole core allows for a range of selective chemical modifications. The differing reactivity of these halogens, influenced by their position on the aromatic ring and the electronic effects of the indazole system, enables chemists to target specific sites for functionalization.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-Bromo-3,6-dichloro-1H-indazole is a suitable substrate for several such transformations. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rhhz.net

Suzuki-Miyaura Coupling: This reaction pairs the haloindazole with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. The reactivity of the halogens in Suzuki-Miyaura reactions generally follows the order I > Br > Cl. This selectivity allows for the preferential coupling at the more reactive 4-bromo position while leaving the 6-chloro substituent intact for potential subsequent transformations. rsc.orgresearchgate.net For instance, the Suzuki-Miyaura coupling of bromoindazoles with aryl or heteroaryl boronic acids, catalyzed by a palladium complex like Pd(dppf)Cl₂, proceeds efficiently to yield the corresponding arylated or heteroarylated indazoles. nih.gov The choice of catalyst, base, and solvent system is crucial for optimizing the reaction conditions and achieving high yields. nih.govmdpi.com

Stille Coupling: The Stille reaction involves the coupling of the haloindazole with an organotin compound. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, it offers a versatile method for creating C-C bonds. The reaction is often favored for its tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the haloindazole with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction leads to the formation of a substituted alkene, where the aryl or vinyl group from the haloindazole is added across the double bond of the alkene. The reaction is highly stereoselective, typically affording the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the haloindazole and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling is a reliable method for synthesizing alkynyl-substituted indazoles. The reactivity difference between bromine and chlorine allows for selective alkynylation at the 4-position. thieme-connect.de

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Organoboronic acid/ester Palladium catalyst (e.g., Pd(dppf)Cl₂) Aryl/heteroaryl-substituted indazole
Stille Organotin compound Palladium catalyst Aryl/vinyl-substituted indazole
Heck Alkene Palladium catalyst Alkenyl-substituted indazole
Sonogashira Terminal alkyne Palladium catalyst and Copper(I) co-catalyst Alkynyl-substituted indazole

Nucleophilic Aromatic Substitution (SNAr) Strategies

While aryl halides are generally resistant to nucleophilic attack, the presence of electron-withdrawing groups on the aromatic ring can activate them towards nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org In the case of this compound, the indazole ring itself and the halogen substituents can influence the electron density of the benzene (B151609) ring, potentially making it susceptible to SNAr under specific conditions. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The rate of reaction is dependent on the nature of the nucleophile, the leaving group, and the substitution pattern of the aromatic ring. libretexts.org

Lithiation and Other Organometallic Transformations

The bromine atom at the 4-position can be exchanged with a lithium atom through a process called lithiation, typically using an organolithium reagent like n-butyllithium at low temperatures. The resulting 4-lithio-3,6-dichloro-1H-indazole is a potent nucleophile that can react with a variety of electrophiles to introduce a wide range of functional groups at the 4-position. This method provides a powerful alternative to cross-coupling reactions for the derivatization of the indazole core.

Reactions at Indazole Nitrogen Atoms (N1, N2)

The indazole ring contains two nitrogen atoms, N1 and N2, both of which are potential sites for chemical modification. The reactivity of these nitrogen atoms is influenced by steric and electronic factors, as well as the reaction conditions employed.

N-Alkylation, N-Acylation, and Related Functionalizations

The nitrogen atoms of the indazole ring can be readily functionalized through N-alkylation and N-acylation reactions. The regioselectivity of these reactions, i.e., whether the substituent is introduced at the N1 or N2 position, is a critical aspect.

N-Alkylation: The alkylation of NH-indazoles can lead to a mixture of N1 and N2 isomers. The ratio of these isomers is dependent on several factors, including the nature of the substituent on the indazole ring, the type of alkylating agent, the base used, and the solvent. nih.gov For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for achieving N1-selective alkylation for certain substituted indazoles. nih.gov Conversely, specific substituents on the indazole ring, such as a nitro group at the 7-position, can direct the alkylation to the N2 position. nih.gov The presence of a bromo substituent at the 4-position can also influence the regioselectivity of N-alkylation. organic-chemistry.org

N-Acylation: Similar to alkylation, acylation of the indazole nitrogen can occur at either the N1 or N2 position. The reaction is typically carried out using an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. The choice of reaction conditions can influence the regiochemical outcome.

Hydrogen Bonding and Protonation Studies at Indazole Nitrogen

The nitrogen atoms of the indazole ring are capable of participating in hydrogen bonding, both as donors (N-H) and acceptors. This property is crucial for the interaction of indazole-containing molecules with biological targets.

Protonation: In acidic media, the indazole nitrogen atoms can be protonated. Studies have shown that the site of protonation can depend on the substituents present on the indazole ring. For example, in aqueous hydrochloric acid, indazole and its 4-, 5-, and 6-nitro derivatives have been observed to react with formaldehyde (B43269) to form N1-hydroxymethyl derivatives, indicating protonation and subsequent reaction at the N1 position. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene portion of the indazole ring is subject to both electrophilic and nucleophilic aromatic substitution, although the reaction's feasibility and regioselectivity are heavily dictated by the existing substituents. The bromo and chloro groups are deactivating, ortho-, para-directing substituents, while the pyrazole (B372694) ring's influence depends on the reaction conditions and the specific nitrogen atom involved (N1 or N2).

Electrophilic Aromatic Substitution:

Further substitution on the benzene ring of this compound by electrophiles is challenging due to the deactivating effect of the three existing substituents. However, nitration is a possible transformation. For instance, the nitration of 3-Bromo-6-chloro-1H-indazole can be achieved to introduce a nitro group onto the benzene ring. smolecule.com The nitro group, a powerful deactivating group, can then be reduced to an amino group, which serves as a versatile handle for further functionalization. smolecule.commsu.edu

A study on 4,6-dinitro-1-phenyl-1H-indazole demonstrated that this highly deactivated system could still undergo reactions, highlighting the potential for functionalization even in electron-poor indazoles. researchgate.net

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the indazole ring is generally more favorable when the ring is activated by strongly electron-withdrawing groups, such as a nitro group. libretexts.org The mechanism typically involves the addition of a nucleophile to form a stable negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org

In a related system, 4,6-dinitro-1-phenyl-1H-indazole, reactions with anionic nucleophiles like thiols (RS⁻) and azide (B81097) (N₃⁻) resulted in the specific replacement of the nitro group at the C4 position. researchgate.net This regioselectivity is governed by the electronic influence of the fused pyrazole ring. This suggests that a nitro derivative of this compound could potentially undergo nucleophilic substitution at the nitro-substituted position.

Additionally, the bromine and chlorine atoms themselves can be targeted for substitution, although this typically requires harsh conditions or metal catalysis. For example, in 6-Bromo-1H-indazol-4-amine, the bromine atom can be replaced by other nucleophiles, illustrating a potential reaction pathway for the title compound.

Reaction TypeStarting MaterialReagentsProductNotes
Nitration3-Bromo-6-chloro-1H-indazoleHNO₃, H₂SO₄3-Bromo-6-chloro-4-nitro-1H-indazoleIntroduces a versatile nitro group for further reactions. smolecule.com
Nucleophilic Substitution (SNAr)4,6-Dinitro-1-phenyl-1H-indazoleRS⁻ or N₃⁻4-Substituted-6-nitro-1-phenyl-1H-indazoleDemonstrates selective substitution at the C4 position in a highly electron-deficient system. researchgate.net
Reduction of Nitro Group3-Bromo-6-chloro-4-nitro-1H-indazoleH₂, Catalyst (e.g., Pd/C) or Metal Hydrides4-Amino-3-bromo-6-chloro-1H-indazoleConverts the nitro group to a reactive amino group. smolecule.com

Ring-Opening, Rearrangement, and Cycloaddition Reactions of the Indazole Core

While the functionalization of the benzene ring is a key reactive pathway, the indazole core itself can participate in various transformations, although ring-opening and rearrangement reactions of the stable indazole scaffold are uncommon. Cycloaddition reactions, however, are a well-established method for constructing heterocyclic systems.

Cycloaddition Reactions:

Cycloaddition reactions are concerted processes that form a cyclic molecule from two or more unsaturated molecules. libretexts.org The indazole system can be constructed via [3+2] cycloadditions, for example, between arynes and diazo compounds. organic-chemistry.orgorganic-chemistry.org More relevant to the reactivity of the pre-formed indazole, 1,3-dipolar cycloadditions are frequently used to append other heterocyclic rings. youtube.com For instance, a 1,3-dipolar cycloaddition between an azide and an alkyne yields a triazole ring. youtube.com A derivative of 6-bromo-1H-indazole has been used in a 1,3-dipolar cycloaddition with 2-azido-N-arylacetamide derivatives to synthesize novel 1,2,3-triazole analogues. researchgate.net

The benzene portion of the indazole could theoretically act as a diene in a Diels-Alder reaction. Inverse electron-demand Diels-Alder (iEDDA) reactions, where an electron-poor diene reacts with an electron-rich dienophile, have been used to create fused-ring systems. rsc.org Given the electron-deficient nature of the this compound benzene ring, this type of cycloaddition could be a potential, though unexplored, route for derivatization.

Reaction TypeIndazole DerivativeReaction PartnerProduct TypeKey Features
[3+2] Cycloaddition (Indazole Synthesis)o-(trimethylsilyl)aryl triflates (as aryne precursor)Diazo compoundsSubstituted IndazolesForms the core indazole ring system under mild conditions. organic-chemistry.org
1,3-Dipolar Cycloaddition6-bromo-1-(prop-2-yn-1-yl)-1H-indazole2-azido-N-arylacetamides6-bromo-1H-indazole bearing 1,2,3-triazole analoguesAppends a triazole ring to the indazole scaffold. researchgate.net

Formation of Complex Indazole Architectures and Fused Heterocyclic Systems

The this compound scaffold is a valuable starting point for the synthesis of more complex, fused heterocyclic systems, many of which are of interest in medicinal chemistry. These syntheses often involve the initial functionalization of the indazole, for example, by introducing an amino group, followed by a cyclization reaction to build the new ring.

Synthesis of Fused Pyrazoloquinazolines and Pyrazoloquinolines:

The synthesis of fused systems like pyrazolo[4,3-h]quinazolines has been reported from substituted indazoles. researchgate.net A general strategy involves using an amino-indazole as a key building block. For example, 5-aminoindazole (B92378) can react with ketones and heteroaromatic aldehydes in a Doebner-Povarov multicomponent reaction to assemble 3H-pyrazolo[4,3-f]quinoline-based structures. nih.gov Similarly, pyrazolo[3,4-b]quinolines can be synthesized through a multicomponent reaction involving a 5-aminopyrazolone, an aldehyde, and dimedone. researchgate.net By analogy, an amino derivative of this compound could serve as the precursor to similarly complex fused systems.

Synthesis of Other Fused Systems:

Other fused tricyclic systems can also be accessed. A single-step synthesis has been described for creating pyridazino[1,2-a]indazolium ring systems. nih.gov Furthermore, polycyclic fused heterocycles of the triazole, imidazole, and pyrazine (B50134) series have been synthesized starting from 4,6-dinitroindazoles, demonstrating that even highly substituted indazoles can be used to build elaborate molecular architectures. researchgate.net

Target Fused SystemIndazole Precursor TypeGeneral ReactionSignificance
3H-Pyrazolo[4,3-f]quinolines5-AminoindazoleDoebner-Povarov multicomponent reaction with ketones and aldehydesCore structure for potent kinase inhibitors. nih.gov
Pyrazolo[4,3-h]quinazolinesSubstituted AminoindazolesCyclization reactionsScaffolds with potential biological activities. researchgate.net
Pyridazino[1,2-a]indazolium systemsSubstituted IndazolesSingle-step cyclizationProvides access to unique tricyclic indazole derivatives. nih.gov
Polycyclic Fused Heterocycles (Triazoles, Imidazoles, etc.)4,6-DinitroindazolesNucleophilic substitution followed by cyclizationDemonstrates the utility of highly functionalized indazoles in complex synthesis. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 4 Bromo 3,6 Dichloro 1h Indazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. For substituted indazoles, NMR provides crucial information about the position of substituents on the bicyclic ring system and the tautomeric form of the indazole core. acs.orgnih.gov

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. nih.gov For 4-Bromo-3,6-dichloro-1H-indazole, COSY would reveal correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms (¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. chemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is crucial for determining the stereochemistry and conformation of the molecule.

The following table presents representative ¹H and ¹³C NMR data for a related substituted indazole, 5-Chloro-3-phenyl-1H-indazole, to illustrate the typical chemical shift ranges. rsc.org

NMR Data for 5-Chloro-3-phenyl-1H-indazole
¹H NMR (400 MHz, CDCl₃) δ 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H)
¹³C NMR (100 MHz, CDCl₃) δ 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35

This data is for a related compound and serves as an illustrative example.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form. It is particularly valuable for characterizing polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, and ssNMR can distinguish between them. Furthermore, ssNMR can provide insights into supramolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing of indazole derivatives. core.ac.uk The study of fluorinated indazoles has shown that solid-state CPMAS (Cross-Polarization Magic-Angle Spinning) NMR can be used to characterize these compounds in their solid state. core.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotope Ratios

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound, HRMS would provide a highly accurate mass measurement, confirming the presence of one bromine and two chlorine atoms based on their exact masses. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive isotopic cluster in the mass spectrum, serving as a clear indicator of the presence and number of these halogen atoms. researchgate.net

The following table illustrates a predicted isotopic distribution for the molecular ion of this compound.

Predicted Isotopic Distribution for [C₇H₃BrCl₂N₂]⁺
m/z (Mass-to-charge ratio) Relative Abundance (%) Ion Formula
277.880576.5C₇H₃⁷⁹Br³⁵Cl₂N₂
279.8784100.0C₇H₃⁸¹Br³⁵Cl₂N₂ / C₇H₃⁷⁹Br³⁵Cl³⁷ClN₂
281.875548.7C₇H₃⁸¹Br³⁵Cl³⁷ClN₂ / C₇H₃⁷⁹Br³⁷Cl₂N₂
283.872510.5C₇H₃⁸¹Br³⁷Cl₂N₂

This data is theoretical and calculated based on natural isotopic abundances.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation patterns of halogen-containing organic compounds are often characteristic. researchgate.net For this compound, MS/MS studies would likely reveal the sequential loss of halogen atoms and other small neutral molecules, helping to piece together the molecular structure. The investigation of fragmentation patterns of indole- and indazole-type synthetic cannabinoids has demonstrated the utility of this approach in identifying unknown structures. researchgate.net

X-ray Crystallography for Molecular Conformation and Crystal Packing

A successful single crystal X-ray diffraction analysis of this compound would provide an unambiguous determination of its molecular structure. It would confirm the substitution pattern on the indazole ring and provide detailed information about the planarity of the bicyclic system. Furthermore, this technique reveals how the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonds (e.g., N-H···N) and halogen bonds, which are crucial in understanding the supramolecular architecture. nih.govnih.gov Studies on other substituted indazoles have shown that they can form various supramolecular assemblies, such as dimers or catemers, through hydrogen bonding. core.ac.uk While a crystal structure for the specific title compound is not publicly documented, analysis of related structures like indazol-2-yl-acetic acid has shown the formation of supramolecular architectures through intermolecular hydrogen bonds. nih.gov

The following table contains representative crystallographic data for a related indazole derivative to illustrate the type of information obtained from a single crystal X-ray diffraction study.

Illustrative Crystallographic Data for a Substituted Indazole
Crystal System Monoclinic
Space Group P2₁/n
Key Intermolecular Interaction N-H···N Hydrogen Bonds
Supramolecular Motif Dimer

This data is representative of substituted indazoles and not specific to this compound.

Analysis of Supramolecular Assemblies and Intermolecular Interactions in the Solid State

While a specific, publicly available crystal structure for this compound has not been reported, the supramolecular assembly in the solid state can be predicted based on the well-documented behavior of the 1H-indazole scaffold and the influence of its halogen substituents. The solid-state architecture of 1H-indazoles is primarily governed by a combination of strong hydrogen bonds and weaker non-covalent interactions.

1H-indazole molecules are known to self-assemble into various supramolecular structures. A survey of the Cambridge Crystallographic Database indicates that the 1H-indazole family commonly forms dimers, trimers, or one-dimensional chains (catemers) in the solid state. researchgate.net The primary interaction driving these assemblies is the robust N-H···N hydrogen bond formed between the pyrrolic nitrogen (N1) of one molecule and the pyridinic nitrogen (N2) of an adjacent molecule. In the case of this compound, these hydrogen bonds would be the principal force dictating the primary structural motif.

The interplay between these forces—strong N-H···N hydrogen bonds, directional halogen bonds, and dispersive π-π stacking—determines the final crystal lattice of the compound.

Table 1: Potential Intermolecular Interactions in Solid-State this compound This table is predictive, based on known interactions for related compounds.

Interaction Type Donor Acceptor Typical Role in Structure
Hydrogen Bond N1-H N2 Formation of primary dimers or catemers
Halogen Bond C3-Cl N2, Cl, Br Linking primary motifs into layers or 3D networks
Halogen Bond C4-Br N2, Cl, Br Linking primary motifs into layers or 3D networks
Halogen Bond C6-Cl N2, Cl, Br Linking primary motifs into layers or 3D networks
π-π Stacking Indazole Ring Indazole Ring Overall stabilization of the crystal packing

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular interactions. For this compound, the vibrational spectrum would be characterized by modes originating from the indazole core and its halogen substituents.

The most indicative vibration would be the N-H stretching mode . In an isolated, gas-phase molecule, this would appear as a sharp band around 3500 cm⁻¹. However, due to the strong N-H···N hydrogen bonding expected in the solid state, this band is predicted to be significantly broadened and shifted to a lower frequency (red-shifted), likely appearing in the 3200-2800 cm⁻¹ region. The extent of this broadening and shifting provides a direct measure of the strength of the hydrogen-bonding network.

Other key vibrational regions include:

Aromatic C-H Stretching: Expected as weak to medium bands in the 3100-3000 cm⁻¹ range.

Ring Stretching (C=C and C=N): Multiple bands are expected in the 1620-1400 cm⁻¹ region, characteristic of the aromatic indazole framework.

C-Cl Stretching: Strong to medium intensity bands are typically found in the 800-600 cm⁻¹ region.

C-Br Stretching: This vibration would appear at a lower frequency than the C-Cl stretch, generally in the 600-500 cm⁻¹ region.

Analysis of these spectral features in both IR and Raman spectroscopy provides a comprehensive fingerprint of the molecule, allowing for structural confirmation and a deeper understanding of the molecular interactions at play in the solid state.

Table 2: Predicted Vibrational Modes for this compound This table provides expected frequency ranges based on characteristic group frequencies.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected Intensity Notes
ν(N-H) N-H Stretch 3200-2800 Medium, Broad Frequency and width are highly sensitive to hydrogen bonding.
ν(C-H) Aromatic C-H Stretch 3100-3000 Weak to Medium Characteristic of the aromatic proton on the ring.
ν(C=N), ν(C=C) Ring Skeletal Vibrations 1620-1400 Medium to Strong A series of bands representing the indazole core.
δ(N-H) N-H Bending 1550-1450 Medium In-plane bending, can be coupled with ring modes.
δ(C-H) C-H Bending 1300-1000 Weak to Medium In-plane and out-of-plane bending modes.
ν(C-Cl) C-Cl Stretch 800-600 Medium to Strong Characteristic of the chloro-substituents.
ν(C-Br) C-Br Stretch 600-500 Medium to Strong Characteristic of the bromo-substituent.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. However, chirality can be manifested in two distinct ways: through supramolecular assembly or by the introduction of a chiral center to create chiral derivatives.

Supramolecular Chirality: It is well-established that achiral molecules, including 1H-indazole itself, can crystallize in non-centrosymmetric, chiral space groups. researchgate.net This phenomenon often results from the formation of helical hydrogen-bonded chains (catemers), where the chains twist in a specific direction, creating either a right-handed (P) or left-handed (M) helix. Such a crystal is chiral, even though its constituent molecules are not. This form of chirality, which arises from the supramolecular environment, does not give rise to optical activity in solution but can be detected in the solid state. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is an exceptionally sensitive technique for identifying and characterizing this type of crystal enantiomorphism. researchgate.net

Molecular Chirality: Chiral derivatives of this compound can be synthesized by introducing a stereogenic center. A common strategy involves the N-alkylation of the indazole ring with a chiral substituent. For example, synthetic routes have been developed for the closely related 4-bromo-1H-indazole to install chiral side chains, creating molecules with a specific (R) or (S) configuration for applications in medicinal chemistry. umich.eduacs.org

Once such a chiral derivative is synthesized, its chiroptical properties can be analyzed using Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light in the UV-visible range. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of the molecule's absolute configuration and can be used to study its conformational preferences in solution.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is complementary to CD and can be used to determine the absolute configuration of chiral centers, particularly those near chromophores.

These techniques are indispensable for the stereochemical characterization of any new chiral derivatives of this compound.

Computational and Theoretical Investigations of 4 Bromo 3,6 Dichloro 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. nih.govniscpr.res.in For 4-Bromo-3,6-dichloro-1H-indazole, DFT calculations would provide a foundational understanding of its intrinsic chemical nature. These calculations typically involve optimizing the molecule's geometry to its lowest energy state and then computing various electronic descriptors. core.ac.uk

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

For halogenated indazoles, the position and nature of the halogen substituents would significantly influence the energies of these frontier orbitals. rsc.org For instance, the electronegative chlorine and bromine atoms in this compound are expected to lower the HOMO and LUMO energy levels compared to unsubstituted indazole.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted Value (eV)Significance
EHOMO-6.5Electron-donating capability
ELUMO-1.8Electron-accepting capability
Energy Gap (ΔE)4.7Chemical reactivity and stability

Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, the nitrogen atoms of the indazole ring and the halogen atoms would likely be regions of negative potential, while the hydrogen atom on the nitrogen would be a site of positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interactions. It provides a detailed picture of the delocalization of electron density between filled and unfilled orbitals, which can be quantified as stabilization energies. These interactions, such as hyperconjugation, are crucial for understanding the molecule's stability and the nature of its chemical bonds. In the case of this compound, NBO analysis could reveal the extent of electron delocalization from the lone pairs of the nitrogen and halogen atoms into the aromatic ring system.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions in Model Systems

While quantum chemical calculations describe the intrinsic properties of an isolated molecule, molecular dynamics (MD) and docking simulations are used to study how a molecule interacts with other molecules, particularly biological macromolecules like proteins. aboutscience.eu

Conformational Flexibility and Stability in Simulated Environments

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can be used to assess the conformational flexibility of a ligand and the stability of a ligand-protein complex in a simulated physiological environment (e.g., in water). For this compound, MD simulations could reveal how its conformation changes upon binding to a target and the stability of the key interactions identified through docking over a period of time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction of Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR studies, though not extensively published for this specific molecule, can be inferred from research on analogous indazole derivatives. researchgate.netgrowingscience.comnih.gov These studies are fundamental in predicting the compound's potential efficacy and in the rational design of new, more potent analogs. researchgate.netgrowingscience.com

The development of QSAR models for indazole derivatives typically involves the generation of both 2D and 3D descriptors to correlate with biological activity. researchgate.netgrowingscience.com 2D-QSAR models utilize descriptors derived from the two-dimensional representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types. For this compound, these descriptors would quantify aspects of its size and branching.

3D-QSAR models, on the other hand, consider the three-dimensional conformation of the molecule and employ descriptors related to its shape (steric fields) and electronic properties (electrostatic fields). nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. For a molecule like this compound, the bulky bromo and chloro substituents would significantly influence the steric fields, while their electronegativity would be a major determinant of the electrostatic fields.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of indazole analogs with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of 2D and 3D descriptors would be calculated for each molecule in the series.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR equation. researchgate.netgrowingscience.com

Validation: The predictive power of the model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in model development. researchgate.netgrowingscience.com

Studies on various indazole derivatives have demonstrated the utility of both 2D and 3D QSAR approaches in developing predictive models for activities such as anticancer and antimicrobial effects. researchgate.netresearchgate.net These models often reveal the critical role of specific structural features in determining the biological potency of the compounds. researchgate.netnih.gov

Table 1: Representative 2D and 3D Descriptors in QSAR Studies of Indazole Analogs

Descriptor TypeExamplesRelevance to this compound
2D Descriptors Molecular Weight, LogP, Topological Polar Surface Area (TPSA), Atom Counts (e.g., halogens)The high molecular weight and halogen count directly impact its physicochemical properties. LogP would indicate its lipophilicity.
3D Descriptors Steric Fields (CoMFA), Electrostatic Fields (CoMFA), Hydrophobic Fields (CoMSIA), H-bond Donor/Acceptor Fields (CoMSIA)The bromo and chloro groups create significant steric bulk and electronegative regions, which are critical for receptor binding.

Pharmacophore mapping is a crucial computational technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. nih.govnih.gov For this compound, a pharmacophore model would highlight the key features that enable its interaction with a biological target.

Common pharmacophoric features include:

Hydrogen Bond Donors (HBD)

Hydrogen Bond Acceptors (HBA)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive and Negative Ionizable centers

The identification of key molecular descriptors is a direct outcome of QSAR and pharmacophore studies. For indazole derivatives, descriptors related to hydrophobicity, electronic properties, and steric bulk are often found to be critical for their biological activity. researchgate.netnih.gov For instance, in studies of indazole-based enzyme inhibitors, the presence of specific substituents at certain positions of the indazole ring was found to be crucial for potency, a finding that can be quantified through molecular descriptors. nih.gov

Table 2: Potential Pharmacophoric Features and Key Molecular Descriptors for this compound

Feature/DescriptorLocation/Value on this compoundPotential Role in Biological Activity
Hydrogen Bond Donor N-H of the indazole ringInteraction with acceptor groups in a binding site.
Hydrogen Bond Acceptor Pyrazole (B372694) nitrogen atomInteraction with donor groups in a binding site.
Aromatic Ring The bicyclic indazole corePi-stacking interactions with aromatic residues in a target protein.
Hydrophobic Region The entire molecule, enhanced by halogen atomsBinding to hydrophobic pockets in a receptor.
Halogen Bond Donors Bromine and Chlorine atomsSpecific interactions with electron-donating atoms in a binding site.
Key Molecular Descriptors High LogP, significant steric parameters (e.g., molar refractivity), dipole momentThese descriptors would quantify the molecule's lipophilicity, size, and polarity, which are critical for membrane permeation and receptor binding.

Conformational Analysis and Tautomeric Stability Investigations using Computational Methods

Computational methods are invaluable for studying the conformational preferences and tautomeric stability of molecules like this compound. These studies provide a deeper understanding of the molecule's three-dimensional structure and how it might influence its reactivity and biological interactions.

Conformational Analysis:

Conformational analysis of this compound would primarily focus on the orientation of the substituents on the indazole ring. However, since the indazole core is a rigid aromatic system, the conformational flexibility is limited. The primary focus would be on the planarity of the molecule and the potential for minor out-of-plane distortions due to the steric strain imposed by the bulky halogen substituents. Computational methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry and identify the lowest energy conformation.

Tautomeric Stability:

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. nih.gov The position of the proton on the pyrazole nitrogen defines the tautomer. The relative stability of these tautomers is crucial as it can significantly affect the molecule's physical, chemical, and biological properties. nih.gov

Computational studies on indazole derivatives have generally shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govmdpi.com This stability can be influenced by the nature and position of substituents, as well as by solvent effects. For this compound, computational calculations at various levels of theory (e.g., DFT with an appropriate basis set) would be performed to determine the relative energies of the 1H- and 2H-tautomers. The results of these calculations would likely confirm the greater stability of the 1H-tautomer, which is the form typically depicted in chemical literature.

The investigation would involve:

Building the 3D structures of both the 1H- and 2H-tautomers of this compound.

Performing geometry optimization for each tautomer using quantum mechanical methods.

Calculating the electronic energies and thermodynamic properties (e.g., Gibbs free energy) of the optimized structures.

Comparing the energies to determine the most stable tautomer.

Understanding the predominant tautomeric form is essential for accurately interpreting experimental data and for designing molecules with the desired properties for biological applications.

Investigation of Molecular Recognition and Interactions in Defined Biological Systems Excluding Clinical Human Data

Biophysical Characterization of Molecular Interactions with Purified Biological Targets

Biophysical techniques are instrumental in delineating the direct interaction between a compound and its biological target, such as a protein or enzyme.

While direct ligand binding studies for 4-bromo-3,6-dichloro-1H-indazole are not extensively documented, the utility of techniques like Surface Plasmon Resonance (SPR) has been demonstrated for other indazole derivatives. SPR allows for the real-time measurement of binding affinities and kinetics between a ligand and a target protein. For instance, SPR has been successfully employed to investigate the binding of ligands to G protein-coupled receptors (GPCRs), a major class of drug targets. This technique could be hypothetically applied to study the interaction of this compound with its putative protein targets, providing valuable data on its binding kinetics (association and dissociation rates) and affinity (KD).

Isothermal Titration Calorimetry (ITC) is another powerful technique that could be used to characterize the thermodynamics of binding, revealing the enthalpic and entropic contributions to the interaction. Such data would offer a more complete picture of the binding mechanism.

Derivatives of indazole have been investigated as inhibitors of various enzymes. For example, a series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial bacterial cell division protein. These studies demonstrated that specific substitutions on the indazole ring system led to potent antibacterial activity by inhibiting FtsZ. Although this compound was not among the tested compounds, these findings suggest that the 4-bromo-indazole scaffold is a viable starting point for developing enzyme inhibitors.

Another area where indazole derivatives have shown promise is in the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion in cancer. Qian et al. synthesized a series of 1H-indazole derivatives with substituents at the 4- and 6-positions and found that some exhibited significant IDO1 inhibitory activity. This highlights the potential for di-substituted indazoles, such as this compound, to act as enzyme inhibitors.

The table below summarizes the inhibitory activities of some bromo-substituted indazole derivatives against various enzymes, providing a proxy for the potential activity of this compound.

Compound/Derivative Target Enzyme Inhibitory Activity (IC50/Activity Metric)
4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenolIDO1IC50 = 5.3 μM
Novel 4-bromo-1H-indazole derivativesFtsZShowed potent activity against various bacterial strains

Cellular Assays in Model Systems for Pathway Elucidation

Cellular assays are critical for understanding how a compound affects biological pathways within a living system.

The molecular mechanisms of action for various indazole derivatives have been explored in cellular contexts. For instance, indazole derivatives have been shown to induce apoptosis in cancer cell lines. One study on a series of indazole derivatives demonstrated that the lead compound promoted apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2.

Furthermore, indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which is crucial for mast cell activation. Inhibition of this channel by these compounds led to the suppression of pro-inflammatory mediator release. These studies underscore the potential for indazole derivatives to modulate key signaling pathways involved in cancer and inflammation.

Due to their specific biological activities, certain indazole derivatives can be utilized as chemical probes to investigate complex biological processes. For example, the FtsZ inhibitors based on the 4-bromo-1H-indazole scaffold can be used to study the dynamics of bacterial cell division. Similarly, the potent and selective CRAC channel blockers from the indazole-3-carboxamide series can serve as valuable tools to dissect the role of calcium signaling in immune cell function.

Structure-Activity Relationship (SAR) Studies for Molecular Design Optimization (based on in vitro data)

Structure-activity relationship (SAR) studies are fundamental for optimizing the potency and selectivity of lead compounds.

SAR studies on various classes of indazole derivatives have provided key insights into the structural features required for their biological activity. For the 4-bromo-1H-indazole derivatives targeting FtsZ, the nature and position of substituents on the indazole ring were found to be critical for their antibacterial potency.

In the case of indazole-3-carboxamides as CRAC channel blockers, a striking SAR was observed. The regiochemistry of the amide linker was found to be essential for activity. The 3-carboxamide derivatives were active, whereas their corresponding "reverse" amide isomers were inactive. This highlights the precise structural requirements for interaction with the biological target.

Similarly, in the development of indazole derivatives as anti-cancer agents, SAR studies revealed that the nature of the substituents at the C3 and C6 positions of the indazole ring significantly influenced their antiproliferative activity. For instance, moving an amino group from the para- to the meta-position of a phenyl ring attached to the indazole core resulted in a loss of potency.

The table below presents a summary of key SAR findings for different series of indazole derivatives.

Indazole Series Biological Target/Activity Key SAR Findings
4-bromo-1H-indazole derivativesFtsZ InhibitionSubstituents on the indazole ring are crucial for antibacterial activity.
Indazole-3-carboxamidesCRAC Channel BlockadeThe 3-carboxamide regiochemistry is essential for activity; the reverse amide is inactive.
C3 and C6 substituted indazolesAntiproliferative ActivityThe nature and position of substituents at C3 and C6 significantly impact potency.
1,3-disubstituted indazolesHIF-1 InhibitionThe substituted furan (B31954) moiety on the indazole skeleton and its substitution pattern are crucial for high HIF-1 inhibition.

While these SAR studies were not conducted on this compound itself, they provide a valuable framework for predicting how modifications to its structure might impact its biological activity and for guiding the design of future analogs with improved properties.

Identification of Key Structural Determinants for Molecular Interaction

The molecular architecture of halogenated indazoles dictates their binding affinity and selectivity for biological targets. The indazole ring system itself, a fusion of pyrazole (B372694) and benzene (B151609) rings, provides a rigid framework capable of engaging in various non-covalent interactions. nih.gov The nature and position of the halogen atoms are principal determinants of the compound's biological activity.

Key structural features governing molecular interactions include:

Indazole Scaffold: The 1H-indazole nucleus is a crucial pharmacophore. The nitrogen atoms can act as hydrogen bond donors and acceptors, while the bicyclic aromatic system can participate in π-stacking and hydrophobic interactions with amino acid residues in a protein's active site. nih.govnih.gov

Halogen Atoms (Bromine and Chlorine): The bromine atom at position 4 and the chlorine atoms at positions 3 and 6 significantly influence the electronic properties of the indazole ring. These electron-withdrawing groups can enhance the acidity of the N-H proton, making it a better hydrogen bond donor. Furthermore, halogen atoms can form halogen bonds, a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein, which can contribute significantly to binding affinity.

Substitution Pattern: The specific arrangement of substituents is vital. For instance, in related 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives designed as Fibroblast Growth Factor Receptor (FGFR) inhibitors, the disubstituted phenyl ring at the 6-position is a key feature for potent inhibition. semanticscholar.org Similarly, for 4-bromo-1H-indazole derivatives developed as FtsZ inhibitors, the substitutions at other positions on the indazole ring were found to be critical for antibacterial activity. nih.gov

Studies on related indazole derivatives have shown their potential to inhibit various enzymes. For example, certain bromo-chloro-indazole compounds have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K). This inhibitory action is attributed to the specific binding of the halogenated indazole scaffold within the active sites of these enzymes.

Rational Design Principles for Modified Analogues

The rational design of modified analogues of this compound aims to optimize its biological activity, selectivity, and pharmacokinetic properties. This process is guided by structure-activity relationship (SAR) studies, which systematically evaluate how changes in chemical structure affect biological function.

Key principles for the rational design of modified analogues include:

Scaffold Hopping and Decoration: While the indazole core is often maintained, modifications at various positions are explored. For instance, in the development of FGFR inhibitors, substituting the 4-position of a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold with carboxamide groups led to potent inhibitors. semanticscholar.org Further optimization by introducing groups like N-phenyl or N-(3-(4-methylpiperazin-1-yl)phenyl) at this position significantly impacted inhibitory activity. semanticscholar.org

Bioisosteric Replacement: Halogen atoms can sometimes be replaced with other chemical groups of similar size and electronic properties to fine-tune activity or improve metabolic stability.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how modified analogues will bind. This allows for the design of compounds with improved complementarity to the active site. For example, fragment-led de novo design has been used to discover 1H-indazole-based inhibitors of FGFR kinases. nih.gov

Research into 4-bromo-1H-indazole derivatives as FtsZ inhibitors for antibacterial applications provides a clear example of rational design. A series of novel derivatives were synthesized and tested, revealing that specific modifications led to compounds with significantly enhanced potency against resistant bacteria compared to the parent compound. nih.gov For instance, compounds 12 and 18 from this study showed 256-fold more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide (B147233) (3-MBA). nih.gov

The following table summarizes the structure-activity relationship findings for a series of designed 4-bromo-1H-indazole derivatives as FtsZ inhibitors.

CompoundModification from Parent ScaffoldKey Activity Finding
Compound 9 Specific modification (details proprietary to the study)Exhibited the best activity (4 µg/mL) against S. pyogenes PS, being 32-fold more active than 3-MBA. nih.gov
Compound 12 Specific modification (details proprietary to the study)Showed 256-fold more potent activity than 3-MBA against penicillin-resistant S. aureus. nih.gov
Compound 18 Specific modification (details proprietary to the study)Exhibited 256-fold more potent activity than 3-MBA against penicillin-resistant S. aureus and 64-fold better activity than 3-MBA against S. aureus ATCC29213. nih.gov

These findings underscore the power of rational design in leveraging the structural features of the halogenated indazole scaffold to develop novel compounds with tailored biological activities.

Applications in Chemical Biology and Material Science Research

Development as Fluorescent Probes or Imaging Agents for Research Applications

While specific studies on the fluorescent properties of 4-Bromo-3,6-dichloro-1H-indazole are not extensively documented in publicly available literature, the broader class of halogenated indazoles has been investigated for such applications. The inherent aromaticity and conjugated π-system of the indazole ring provide a basis for intrinsic fluorescence. The introduction of heavy atoms like bromine and chlorine can influence the photophysical properties, potentially leading to the development of probes with unique sensing capabilities. Further research would be necessary to fully characterize the fluorescent behavior of this compound and its derivatives for use as imaging agents in chemical biology.

Role as Precursors for Advanced Organic and Supramolecular Materials

The presence of multiple reactive sites on this compound makes it a versatile building block for the synthesis of more complex molecular architectures. The bromine and chlorine atoms can be readily substituted or participate in cross-coupling reactions, allowing for the systematic construction of larger organic molecules and supramolecular assemblies. These materials could possess tailored electronic, optical, or self-assembly properties. The strategic placement of the halogen atoms provides chemists with precise control over the final structure and function of the resulting materials, opening avenues for the creation of novel polymers, liquid crystals, or functional thin films.

Catalytic Applications or Ligand Design in Organic Synthesis

In the field of catalysis, the design of ligands that can finely tune the activity and selectivity of a metal center is of paramount importance. Halogenated indazole derivatives, including structures related to this compound, have been explored as potential ligands in organic synthesis. The nitrogen atoms of the pyrazole (B372694) ring can coordinate to a metal, while the halogen substituents can influence the electronic environment of the metal center through inductive effects. This modulation can be critical in optimizing the performance of a catalyst for a specific organic transformation. The bromo and chloro groups on the benzene (B151609) portion of the molecule also offer handles for further functionalization, enabling the creation of a diverse library of ligands with varying steric and electronic properties.

Future Perspectives and Emerging Research Directions for 4 Bromo 3,6 Dichloro 1h Indazole

Integration of Artificial Intelligence and Machine Learning for Predictive Design and Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. researchgate.net For 4-bromo-3,6-dichloro-1H-indazole, these computational tools offer the potential to significantly accelerate the design of new derivatives with tailored properties.

Furthermore, these models can predict the physicochemical and biological properties of novel, unsynthesized derivatives. researchgate.net By analyzing structure-activity relationships within large datasets, AI can guide the design of molecules with enhanced potency or improved safety profiles. researchgate.net For instance, an integrated AI/ML model combining physicochemical properties and off-target interaction data has shown significant improvement in predicting drug-induced kidney injury. researchgate.net This highlights the potential of using these models as an early screening tool to identify compounds with a lower risk of toxicity. researchgate.net

Exploration of Novel Synthetic Methodologies and Reactivity Patterns

While established methods for the synthesis of halogenated indazoles exist, the pursuit of more efficient, selective, and environmentally friendly synthetic strategies remains a key research focus. nih.govsunderland.ac.uk The unique electronic properties conferred by the bromine and chlorine substituents on the indazole core of this compound present both challenges and opportunities for synthetic chemists.

Recent advancements in metal-free regioselective halogenation of 2H-indazoles offer a promising "green" methodology. nih.govrsc.org These methods utilize environmentally friendly solvents and mild reaction conditions, demonstrating high selectivity and good functional group tolerance. nih.govrsc.org The ability to fine-tune reaction conditions to achieve mono- or poly-halogenation opens up new avenues for creating a diverse library of halogenated indazoles. nih.govrsc.org

Furthermore, the development of novel catalytic systems, such as those employing copper or rhodium, has enabled new C-H activation and C-N/N-N coupling reactions for the synthesis of 1H-indazoles. nih.gov These methods provide access to a wide range of substituted indazoles under relatively mild conditions. nih.gov The exploration of such methodologies for the specific synthesis and functionalization of this compound could lead to the discovery of new reactivity patterns.

Understanding the reactivity of the C-Br and C-Cl bonds, as well as the various positions on the indazole ring, is crucial for designing new synthetic transformations. For example, the bromine at the C4 position can facilitate Suzuki-Miyaura cross-coupling reactions, while the chlorine at the C6 position may exhibit different reactivity. A deeper investigation into these reactivity patterns will enable the strategic modification of the this compound scaffold to generate novel compounds with diverse functionalities.

Expansion of Molecular Interaction Profiling in Complex Biological Pathways (non-clinical)

The biological activity of indazole derivatives is a subject of intense research, with many compounds showing promise as inhibitors of protein kinases and other enzymes. nih.govrsc.org For this compound, a comprehensive understanding of its molecular interactions within complex non-clinical biological pathways is a critical next step.

The halogen atoms on the indazole ring can significantly influence the compound's binding affinity and selectivity for specific biological targets. nih.gov Techniques such as X-ray crystallography and computational docking studies can provide detailed insights into how this compound and its derivatives interact with the active sites of proteins. This information is invaluable for structure-based drug design, allowing for the rational optimization of the molecule to improve its biological activity. nih.gov

Beyond individual protein targets, it is important to investigate the broader effects of this compound on cellular signaling pathways. For instance, some indazole derivatives have been shown to interfere with the PI3K signaling pathway, which is often dysregulated in cancer. Profiling the impact of this compound on a range of signaling pathways will provide a more complete picture of its biological effects and potential therapeutic applications.

Modern "omics" technologies, such as proteomics and metabolomics, can be employed to gain a systems-level understanding of how cells respond to treatment with this compound. This can reveal novel biological targets and pathways that are modulated by the compound, opening up new avenues for research and development.

Development of High-Throughput Screening (HTS) Methodologies for Library Evaluation

To fully explore the potential of this compound and its derivatives, the development and application of high-throughput screening (HTS) methodologies are essential. nih.gov HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets, significantly accelerating the discovery of new "hits." nih.govnih.gov

The creation of diverse chemical libraries based on the this compound scaffold is the first step. uwm.edu These libraries can be generated using combinatorial and parallel synthesis techniques, allowing for the systematic variation of substituents on the indazole ring. nih.gov

A range of HTS assay technologies can be employed to evaluate these libraries. nih.govnih.gov These include fluorescence-based assays, which are highly sensitive and amenable to automation, as well as label-free technologies like surface plasmon resonance (SPR), which can directly measure the binding of compounds to their targets. nih.gov The choice of assay will depend on the specific biological question being addressed.

The integration of automation, robotics, and sophisticated data analysis software is crucial for the efficient execution of HTS campaigns. uwm.edu Automated liquid handlers and plate readers enable the screening of thousands of compounds per day, while specialized software is used to manage and analyze the large datasets generated. uwm.edu

HTS TechnologyPrincipleApplication in Indazole Library Screening
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light upon binding of a small molecule to a larger protein.Identifying compounds that bind to a specific protein target.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the transfer of energy between two fluorescent molecules when in close proximity.Studying protein-protein interactions and enzyme activity.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte.Characterizing the binding kinetics and affinity of indazole derivatives to their targets. nih.gov
High-Content Screening (HCS) Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously.Assessing the effects of compounds on cell morphology, proliferation, and other cellular functions.

Addressing Current Challenges in Halogenated Indazole Chemistry Research

Despite the significant progress in the field of indazole chemistry, several challenges remain, particularly concerning halogenated derivatives like this compound. researchgate.net Addressing these challenges will be crucial for unlocking the full potential of this class of compounds.

One of the primary challenges is achieving regioselective functionalization. researchgate.net The presence of multiple halogen atoms and reactive sites on the indazole ring can lead to the formation of isomeric mixtures, complicating purification and characterization. researchgate.net The development of more selective synthetic methods is therefore a high priority.

Another challenge is the often-limited solubility of highly halogenated compounds, which can hinder their biological evaluation. Strategies to improve solubility, such as the introduction of polar functional groups, need to be explored.

Furthermore, a deeper understanding of the structure-activity relationships for halogenated indazoles is needed. nih.gov While it is known that halogens can influence biological activity, the precise effects of different halogenation patterns are not always well understood. nih.gov Systematic studies that correlate the position and nature of the halogen substituents with biological activity will be essential for the rational design of new and improved indazole-based compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromo-3,6-dichloro-1H-indazole with high purity?

  • Methodological Answer : Optimize reflux conditions using polar aprotic solvents like DMSO, as demonstrated in analogous indazole syntheses (18 hours at elevated temperatures) . Post-reaction, employ reduced-pressure distillation and crystallization with water-ethanol mixtures to isolate the product (yield ~65%). Monitor reaction progress via TLC and confirm purity using HPLC (retention time ~1.68 minutes under QC-SMD-TFA05 conditions) .

Q. Which spectroscopic techniques are critical for initial characterization, and what diagnostic signals should researchers prioritize?

  • Methodological Answer : Use FTIR to identify C-Br (~590 cm⁻¹) and C-Cl (~745 cm⁻¹) stretches . LCMS is essential for confirming molecular weight (expected [M+H]+ ~294–685 depending on derivatives) . ¹H NMR should reveal aromatic proton splitting patterns (e.g., δ 7.36–8.35 ppm for indazole protons) and halogen-induced deshielding .

Q. How can researchers optimize purification strategies to minimize byproducts?

  • Methodological Answer : Employ gradient recrystallization using ethanol-water mixtures to remove unreacted starting materials . For persistent impurities, use flash chromatography with silica gel and a hexane/ethyl acetate gradient. Validate purity via HPLC (e.g., 95%+ under SQD-FA05 conditions) .

Advanced Research Questions

Q. What advanced crystallographic methods validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL for structure refinement . Data collection at low temperatures (e.g., 100 K) improves resolution. Visualize the final structure with ORTEP-3 , ensuring accurate thermal ellipsoid representation . For challenging crystals, consider twinning analysis in SHELX .

Q. How can computational modeling predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Perform density-functional theory (DFT) calculations to map electron density and identify reactive sites (e.g., bromine at position 4 as a better leaving group than chlorine) . Compare Fukui indices to prioritize electrophilic/nucleophilic regions. Validate predictions experimentally by tracking coupling efficiency via LCMS .

Q. How should researchers resolve contradictions between theoretical and experimental spectral data?

  • Methodological Answer : Re-examine computational parameters (e.g., basis sets in DFT) if IR/NMR deviations exceed 5% . For LCMS discrepancies, check ionization efficiency (e.g., adduct formation in positive-ion mode) . If crystallographic data conflicts with NMR, assess possible polymorphism or solvent inclusion .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., kinases)?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to EGFR or similar targets. Optimize force fields for halogen bonding . Validate docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Ka). Cross-reference with in vitro cytotoxicity assays (IC50 determination) .

Data Analysis & Validation

Q. What statistical approaches ensure reproducibility in synthetic yield optimization?

  • Methodological Answer : Apply response surface methodology (RSM) to model variables (temperature, solvent ratio). Use ANOVA to identify significant factors (p < 0.05). For example, a Central Composite Design can optimize reflux time and solvent polarity .

Q. How to interpret conflicting HPLC retention times across different laboratories?

  • Methodological Answer : Standardize analysis conditions (e.g., SQD-FA05: 0.1% TFA in water/acetonitrile) . Calibrate columns with reference standards. If retention times vary >0.1 minutes, check column age, temperature control, and mobile phase pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3,6-dichloro-1H-indazole
Reactant of Route 2
4-Bromo-3,6-dichloro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.